molecular formula C25H16N4O2 B2893401 2-(8,9-Diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol CAS No. 381695-85-8

2-(8,9-Diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol

Cat. No.: B2893401
CAS No.: 381695-85-8
M. Wt: 404.429
InChI Key: RGNQEMLGCMJMJR-UHFFFAOYSA-N
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Description

2-(8,9-Diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is a complex organic compound characterized by its intricate fused ring structure. This compound belongs to the class of triazolo[1,5-c]pyrimidines, which are known for their diverse biological and chemical properties[_{{{CITATION{{{_1{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(8,9-Diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol typically involves multi-step organic reactions[_{{{CITATION{{{2{A facile microwave-assisted synthesis of 8,9-cycloalkathieno[3,2-e] [1 ...](https://link.springer.com/article/10.1007/s12039-011-0067-6). One common method includes the condensation of ethyl-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl carbamate with aryl acid hydrazides under microwave-assisted conditions[{{{CITATION{{{2{A facile microwave-assisted synthesis of 8,9-cycloalkathieno[3,2-e] 1 .... This method allows for high yields and efficiency[{{{CITATION{{{_2{A facile microwave-assisted synthesis of 8,9-cycloalkathieno[3,2-e] 1 ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process would be optimized to ensure high purity and yield, with stringent quality control measures in place to maintain consistency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{A facile microwave-assisted synthesis of 8,9-cycloalkathieno[3,2-e] 1 ...[{{{CITATION{{{_3{8,9-dimethyl-2- {5- [ (3-methylphenoxy)methyl]furan-2-yl}thieno 3,2-e ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(8,9-Diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is studied for its potential biological activities. It may serve as a lead compound for developing new drugs or biological probes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In the chemical industry, this compound is utilized in the production of advanced materials and specialty chemicals. Its unique properties make it suitable for various industrial applications.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine

  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

  • Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidinones

Uniqueness: 2-(8,9-Diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol stands out due to its unique fused ring structure and the presence of phenyl groups, which contribute to its distinct chemical and biological properties.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its complex structure and reactivity offer numerous opportunities for further research and development.

Properties

IUPAC Name

2-(11,12-diphenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N4O2/c30-19-14-8-7-13-18(19)23-27-24-21-20(16-9-3-1-4-10-16)22(17-11-5-2-6-12-17)31-25(21)26-15-29(24)28-23/h1-15,30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNQEMLGCMJMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)C5=CC=CC=C5O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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